molecular formula C12H13NO2S B1308928 4-(1H-Indol-3-ylsulfanyl)-butyric acid CAS No. 187030-13-3

4-(1H-Indol-3-ylsulfanyl)-butyric acid

Cat. No. B1308928
CAS RN: 187030-13-3
M. Wt: 235.3 g/mol
InChI Key: NQJFDFYPIHKGRV-UHFFFAOYSA-N
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Description

Indole derivatives are biologically important chemicals present in microorganisms, plants, and animals . They represent an important class of therapeutic agents in medicinal chemistry . Indolic compounds are very efficient antioxidants, protecting both lipids and proteins from peroxidation .


Synthesis Analysis

The synthesis of indole derivatives often involves multicomponent reactions . For example, a highly efficient approach to 4-(1 H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5 H)-one was based on the multicomponent reaction of indole, 4-methoxyphenylglyoxal, and Meldrum’s acid .


Molecular Structure Analysis

The conformational space of 1H-Indole-3-Acetic Acid (IAA) was scanned using molecular dynamics at semiempirical level, and complemented with functional density calculations at B3LYP/6-31G** level . Electronic distributions were analyzed at a higher calculation level, thus improving the basis set (B3LYP/6-311++G**) .


Chemical Reactions Analysis

Indoles are a significant type of heterocycle as they are found in proteins in the form of amino acids, such as tryptophan . Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .


Physical And Chemical Properties Analysis

Indole is also known as benzopyrrole which contains benzenoid nucleus and has 10 π-electrons (two from lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature . Physically, they are crystalline colorless in nature with specific odors .

Scientific Research Applications

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The application of indole derivatives as biologically active compounds for the treatment of various disorders in the human body has attracted increasing attention in recent years .

properties

IUPAC Name

4-(1H-indol-3-ylsulfanyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2S/c14-12(15)6-3-7-16-11-8-13-10-5-2-1-4-9(10)11/h1-2,4-5,8,13H,3,6-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQJFDFYPIHKGRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)SCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501297950
Record name 4-(1H-Indol-3-ylthio)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501297950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

187030-13-3
Record name 4-(1H-Indol-3-ylthio)butanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=187030-13-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1H-Indol-3-ylthio)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501297950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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